![molecular formula C33H40O15 B12818814 3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B12818814.png)

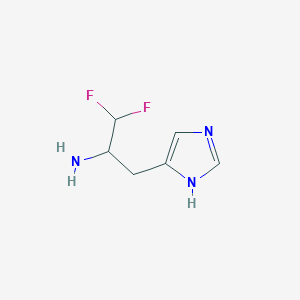

3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sagittatoside A is a secondary flavonol glycoside derived from the plant Epimedium. It is known for its bioactive properties and is found in very low content in Epimedium species. This compound has garnered attention due to its potential therapeutic applications, particularly in traditional Chinese medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Sagittatoside A can be synthesized through the enzymatic hydrolysis of epimedin A. One efficient method involves using a recyclable aqueous organic two-phase enzymatic hydrolysis system. This system consists of propyl acetate and HAc-NaAc buffer (pH 4.5) containing β-dextranase and epimedin A. The hydrolysis is performed at 60°C for 1 hour, resulting in the complete conversion of epimedin A to sagittatoside A .

Industrial Production Methods

In an industrial setting, the preparation of sagittatoside A can be achieved through the immobilization of recombinant β-glucosidase on surface-modified mesoporous silica, such as Santa Barbara Amorphous 15. This method allows for the purification and immobilization of the enzyme in one step, enhancing the efficiency and stability of the process .

Analyse Des Réactions Chimiques

Types of Reactions

Sagittatoside A primarily undergoes hydrolysis reactions. The enzymatic hydrolysis of epimedin A to sagittatoside A is a key reaction, facilitated by β-glucosidase. This reaction involves the cleavage of glycosidic bonds, resulting in the formation of sagittatoside A .

Common Reagents and Conditions

Reagents: β-dextranase, β-glucosidase

pH 4.5 buffer, 60°C, 1 hourMajor Products

The major product formed from the hydrolysis of epimedin A is sagittatoside A. This reaction is highly efficient, with a conversion rate of over 95% .

Applications De Recherche Scientifique

Chemistry: Used as a model compound for studying glycosidic bond cleavage and enzymatic hydrolysis.

Biology: Investigated for its role in cellular processes and bioactivity in vivo.

Medicine: Explored for its therapeutic potential in treating conditions such as osteoporosis and hepatotoxicity.

Industry: Utilized in the production of bioactive compounds and secondary glycosides from natural products.

Mécanisme D'action

Sagittatoside A exerts its effects through various molecular pathways. It has been shown to induce apoptosis by regulating key proteins in the intrinsic apoptosis pathway, including Bax, Bcl-2, Caspase-3, and Caspase-9. This mechanism is likely related to its ability to modulate cellular processes and promote cell death in cancer cells .

Comparaison Avec Des Composés Similaires

Sagittatoside A is similar to other flavonol glycosides found in Epimedium, such as icariin, baohuoside I, and icaritin. it is unique in its higher bioactivity and efficiency in vivo. Unlike its counterparts, sagittatoside A has shown better stability and reusability in enzymatic hydrolysis processes .

List of Similar Compounds

- Icariin

- Baohuoside I

- Icaritin

- Epimedin C

Sagittatoside A stands out due to its superior bioactivity and potential therapeutic applications, making it a valuable compound for further research and industrial applications.

Propriétés

Formule moléculaire |

C33H40O15 |

|---|---|

Poids moléculaire |

676.7 g/mol |

Nom IUPAC |

3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one |

InChI |

InChI=1S/C33H40O15/c1-13(2)5-10-17-18(35)11-19(36)21-24(39)30(28(46-29(17)21)15-6-8-16(43-4)9-7-15)47-33-31(26(41)22(37)14(3)44-33)48-32-27(42)25(40)23(38)20(12-34)45-32/h5-9,11,14,20,22-23,25-27,31-38,40-42H,10,12H2,1-4H3/t14-,20+,22-,23+,25-,26+,27+,31+,32?,33?/m0/s1 |

Clé InChI |

COHHGQPQHHUMDG-BIQJDJQNSA-N |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@H](C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((5-(3-(2,4-Dihydroxyphenyl)benzo[c]thiophen-1-yl)thiophen-2-yl)methylene)malononitrile](/img/structure/B12818759.png)

![6-(4-Bromophenyl)benzofuro[3,2-c]quinoline](/img/structure/B12818784.png)

![[Methyl(phenyl)phosphanyl]acetonitrile](/img/structure/B12818793.png)

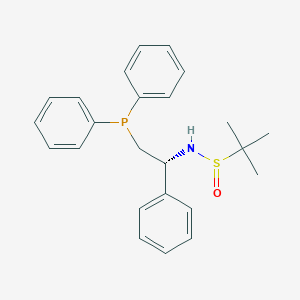

![(R)-N-((R)-1-([1,1'-Biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12818794.png)